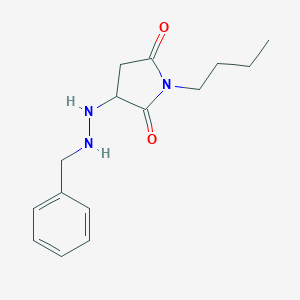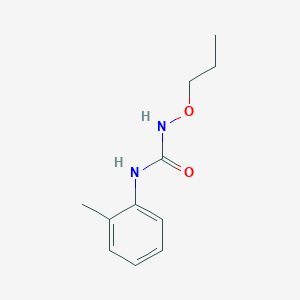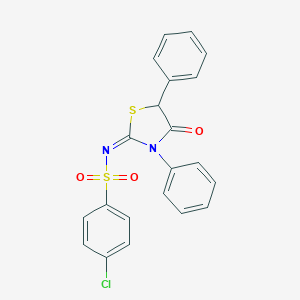![molecular formula C15H16F3NO5S B241483 Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate, also known as CNPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases, which are important enzymes involved in many cellular processes. CNPA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying protein tyrosine phosphatases and their role in disease.
Mecanismo De Acción
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate works by binding to the active site of protein tyrosine phosphatases, preventing them from catalyzing the dephosphorylation of their substrates. This leads to an accumulation of phosphorylated proteins, which can have a variety of downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific protein tyrosine phosphatase that it inhibits. For example, inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Inhibition of SHP2 has been shown to suppress tumor growth and enhance immune response in cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate in lab experiments is its potency and specificity for protein tyrosine phosphatases. This makes it a valuable tool for studying these enzymes and their role in disease. However, one limitation is that this compound can also inhibit other enzymes that have a similar active site, which can complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate and its role in disease. One area of interest is the development of more specific inhibitors of individual protein tyrosine phosphatases, which could have therapeutic potential for specific diseases. Another area of interest is the use of this compound in combination with other drugs to enhance their effectiveness, such as in cancer treatment. Finally, there is interest in using this compound to study the role of protein tyrosine phosphatases in other cellular processes, such as neuronal signaling and development.
Métodos De Síntesis
The synthesis of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate involves several steps, including the reaction of cyclohexanone with methyl chloroacetate to produce methyl cyclohexyl ketone. This is then reacted with nitrobenzene and trifluoromethylsulfinyl chloride to produce the intermediate compound {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid. Finally, this intermediate is reacted with cyclohexyl alcohol to produce this compound.
Aplicaciones Científicas De Investigación
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate has been used extensively in scientific research to study the role of protein tyrosine phosphatases in various diseases. It has been shown to inhibit several types of protein tyrosine phosphatases, including PTP1B, TCPTP, and SHP2. These enzymes are involved in many cellular processes, including insulin signaling, immune response, and cancer development. By inhibiting these enzymes, this compound can help researchers understand their role in disease and identify potential drug targets.
Propiedades
Fórmula molecular |
C15H16F3NO5S |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
cyclohexyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate |
InChI |
InChI=1S/C15H16F3NO5S/c16-15(17,18)10-6-7-13(12(8-10)19(21)22)25(23)9-14(20)24-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2 |
Clave InChI |
GZIGOCVYJRDTMZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
C1CCC(CC1)OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)

![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)

![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)

